

A Deep Dive into Acrylonitrile: From Discovery to Industrial Cornerstone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylonitrile ($\text{CH}_2=\text{CHCN}$), a pivotal monomer in the polymer industry, has a rich history spanning over a century from its initial synthesis to its current large-scale industrial production. This whitepaper provides a comprehensive technical overview of the discovery, historical evolution of synthesis methods, and the fundamental chemical properties of acrylonitrile. Detailed experimental protocols for key synthesis methodologies, including the groundbreaking SOHIO process, are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical workflows and chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile chemical intermediate.

Discovery and Early History

Acrylonitrile was first synthesized in 1893 by the French chemist Charles Moureu.^{[1][2][3]} His pioneering work involved the dehydration of acrylamide using phosphorus pentoxide.^[3] For several decades following its discovery, acrylonitrile remained a laboratory curiosity with limited applications.^[2] It was not until the 1930s that its potential as a valuable monomer for the production of synthetic fibers and rubbers began to be recognized, marking the beginning of its journey towards becoming a cornerstone of the chemical industry.^{[2][3]}

Evolution of Synthesis Methodologies

The commercial viability of acrylonitrile has been intrinsically linked to the development of efficient and cost-effective synthesis routes. Early production methods were often multi-step and expensive, limiting the widespread use of the monomer.[2]

Early Commercial Processes

Prior to the revolutionary SOHIO process, acrylonitrile was primarily produced through two main routes:

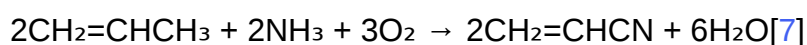
- Ethylene Cyanohydrin Process: This method involved the dehydration of ethylene cyanohydrin.[4][5]
- Acetylene and Hydrocyanic Acid Process: This process relied on the catalytic addition of hydrocyanic acid to acetylene.[4][6]

These early methods were largely supplanted due to their higher costs and, in the case of acetylene, the hazards associated with its handling.

The SOHIO Process: A Paradigm Shift

The landscape of acrylonitrile production was fundamentally altered in the 1950s with the development of the SOHIO (Standard Oil of Ohio) process.[2][5][6] This single-step, catalytic vapor-phase ammoxidation of propylene revolutionized the industry by providing a more direct and economical route to high-purity acrylonitrile.[2] Today, over 90% of the world's acrylonitrile is produced via this method.[2]

The overall reaction for the SOHIO process is as follows:



The process involves feeding propylene, ammonia, and air into a fluidized bed reactor containing a heterogeneous catalyst at elevated temperatures.[1][7]

Experimental Protocols

Charles Moureu's Synthesis (1893) - Dehydration of Acrylamide

This protocol is based on the original method described by Moureu.

Reactants:

- Acrylamide
- Phosphorus pentoxide (P_4O_{10})

Procedure:

- Acrylamide is intimately mixed with a molar excess of phosphorus pentoxide in a reaction flask.
- The mixture is gently heated under vacuum.
- Acrylonitrile, along with water, is formed and distills over.
- The collected distillate is then purified by fractional distillation to isolate the acrylonitrile.

Reaction: $CH_2=CHCONH_2 + P_4O_{10} \rightarrow CH_2=CHCN + 4HPO_3$

SOHIO Process - Propylene Ammoxidation

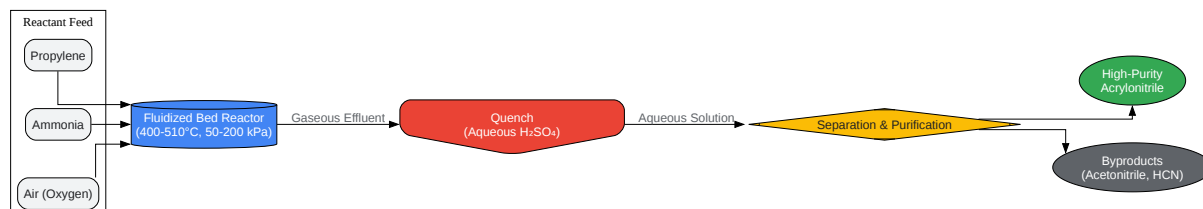
This protocol outlines the general industrial-scale production of acrylonitrile.

Reactants:

- Propylene (C_3H_6)
- Ammonia (NH_3)
- Air (as a source of Oxygen, O_2)

Catalyst: The most common catalysts are based on bismuth molybdate (Bi_2MoO_6) supported on silica.^{[6][7]} Other transition metals may also be incorporated to improve selectivity and yield.

Experimental Workflow:



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SOHIO Process Workflow Diagram

Procedure:

- Gaseous propylene, ammonia, and air are pre-mixed and fed into a fluidized bed reactor containing the catalyst.[1]
- The reaction is carried out at a temperature of 400–510 °C and a pressure of 50–200 kPag. [1][7]
- The reactor effluent, containing acrylonitrile, acetonitrile, hydrogen cyanide, and unreacted gases, is directed to a quench tower where it is cooled with aqueous sulfuric acid. This step neutralizes any excess ammonia.[1][7]
- The resulting aqueous solution undergoes a series of distillation and recovery steps to separate the acrylonitrile from water and byproducts.[1] Acetonitrile and hydrogen cyanide are significant byproducts that are often recovered and sold.[1]

Quantitative Data

The following tables summarize key quantitative data for acrylonitrile.

Table 1: Physical and Chemical Properties of Acrylonitrile

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₃ N	[1] [5]
Molar Mass	53.064 g·mol ⁻¹	[1]
Appearance	Colorless liquid	[1] [5]
Odor	Pungent, garlic-like	[1]
Density	0.81 g/cm ³	[1]
Melting Point	-84 °C	[1]
Boiling Point	77 °C	[1]
Solubility in Water	70 g/L	[1]
Flash Point	-1 °C	[1]
Autoignition Temperature	471 °C	[1]
Explosive Limits in Air	3–17% by volume	[1] [4]

Table 2: SOHIO Process Operating Parameters

Parameter	Typical Range	Reference(s)
Temperature	400–510 °C	[1] [7]
Pressure	50–200 kPag	[1] [7]
Catalyst	Bismuth molybdate on silica	[6] [7]
Feed Ratio (Propylene:Ammonia:Air)	Varies, typically near stoichiometric	[1]
Residence Time	A few seconds	[1]

Chemical Reactivity and Applications

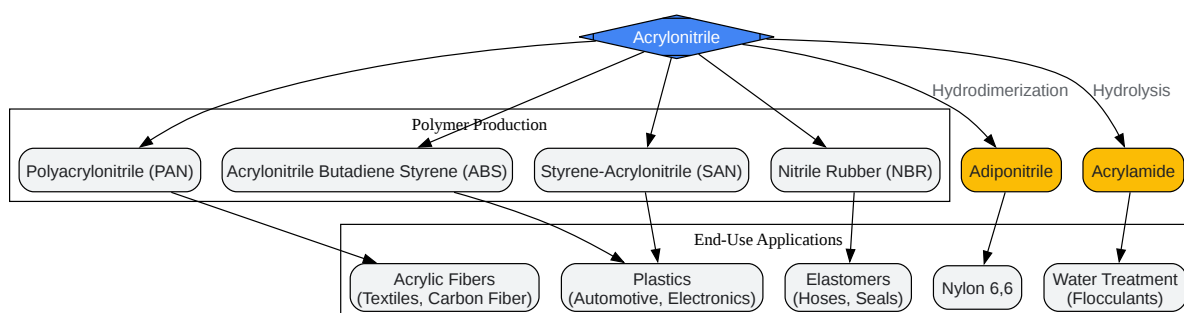
The unique chemical structure of acrylonitrile, featuring both a vinyl group and a nitrile group, imparts a high degree of reactivity, making it a versatile chemical intermediate.^{[1][8]}

Key Reactions

- **Polymerization:** Acrylonitrile readily undergoes polymerization and copolymerization.^{[4][5]} This is its most significant application, leading to the production of various commercially important polymers.
- **Cyanoethylation:** The vinyl group can react with protic nucleophiles (e.g., alcohols, amines, thiols) in a process called cyanoethylation.^[1]
- **Hydrolysis:** The nitrile group can be hydrolyzed to form acrylamide or acrylic acid.^[1]
- **Hydrogenation:** The double bond and the nitrile group can be hydrogenated to yield propionitrile and propylamine, respectively.^{[1][5]}
- **Hydrodimerization:** A crucial industrial reaction is the hydrodimerization of acrylonitrile to produce adiponitrile, a key intermediate in the manufacture of nylon 6,6.^{[3][5]}

Major Applications

The vast majority of acrylonitrile produced is used as a monomer in the synthesis of polymers.



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Acrylonitrile's Major Chemical Pathways and Applications

- Polyacrylonitrile (PAN): Used to produce acrylic fibers for textiles and as a precursor for carbon fiber.[3]
- Acrylonitrile Butadiene Styrene (ABS): A tough and rigid thermoplastic used in automotive parts, electronic housings, and consumer goods.[1][3]
- Styrene-Acrylonitrile (SAN): A copolymer known for its transparency and chemical resistance, used in kitchenware and office supplies.[1]
- Nitrile Butadiene Rubber (NBR): A synthetic rubber valued for its resistance to oil, fuel, and other chemicals.[3]

Conclusion

From its discovery by Charles Moureu to the development of the highly efficient SOHIO process, the history of acrylonitrile is a testament to chemical innovation. Its unique reactivity has established it as an indispensable building block in the polymer industry, with its derivatives

found in a vast array of everyday products. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and professionals involved in materials science, chemical engineering, and polymer chemistry. The continued exploration of more sustainable production routes, potentially from renewable feedstocks, represents the next chapter in the ongoing story of this vital chemical.^{[1][7]}

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